2-(Thiophen-3-yl)isonicotinaldehyde

Overview

Description

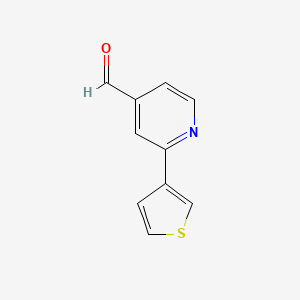

2-(Thiophen-3-yl)isonicotinaldehyde is an organic compound that features a thiophene ring and an isonicotinaldehyde moiety Thiophene is a five-membered aromatic ring containing one sulfur atom, while isonicotinaldehyde is a derivative of pyridine with an aldehyde functional group

Mechanism of Action

Target of Action

It is known that thiophene derivatives, which include 2-(thiophen-3-yl)isonicotinaldehyde, exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets to exert their effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological processes .

Result of Action

It is known that thiophene derivatives can exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Thiophen-3-yl)isonicotinaldehyde can be synthesized through a coupling reaction between 3-thiopheneboronic acid and 2-bromo-4-pyridinecarboxaldehyde. The reaction typically involves a palladium-catalyzed Suzuki coupling, which is carried out under inert conditions using a base such as potassium carbonate in a solvent like dimethylformamide or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 2-(Thiophen-3-yl)isonicotinic acid.

Reduction: 2-(Thiophen-3-yl)isonicotinyl alcohol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(Thiophen-3-yl)isonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing heterocyclic structures.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of organic semiconductors and materials for electronic devices due to its conjugated system and electronic properties

Comparison with Similar Compounds

2-(Thiophen-2-yl)isonicotinaldehyde: Similar structure but with the thiophene ring attached at the 2-position.

2-(Furan-3-yl)isonicotinaldehyde: Contains a furan ring instead of a thiophene ring.

2-(Pyridin-3-yl)isonicotinaldehyde: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 2-(Thiophen-3-yl)isonicotinaldehyde is unique due to the presence of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. The sulfur atom in the thiophene ring can participate in unique interactions and reactions that are not possible with oxygen or nitrogen heterocycles, making this compound particularly interesting for various applications .

Biological Activity

2-(Thiophen-3-yl)isonicotinaldehyde (CAS No. 1403932-10-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological properties, including antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

This compound features a thiophene ring and an isonicotinic aldehyde moiety, which contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

| Candida albicans | 20 |

These results suggest that the compound has a stronger effect against Gram-positive bacteria compared to Gram-negative bacteria, which is a common trend in similar compounds due to the differences in cell wall structure .

Anticancer Activity

The anticancer potential of this compound was assessed through various assays targeting different cancer cell lines. Notably, it showed cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 10.0 |

The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.

- Interaction with DNA : It may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : In murine models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

- Combination Therapies : When used in conjunction with standard chemotherapeutics, the compound enhanced the efficacy of treatments against resistant cancer cell lines .

Properties

IUPAC Name |

2-thiophen-3-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-8-1-3-11-10(5-8)9-2-4-13-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPIJDPXJHNREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.